Lymphoprep -

Lymphoprep

Catalog Number: EVT-1592480
CAS Number:
Molecular Formula: C24H32I3N2NaO15
Molecular Weight: 992.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lymphoprep is a density gradient medium specifically designed for the isolation of human mononuclear cells, including lymphocytes and monocytes, from blood samples. Developed over 35 years ago, Lymphoprep has become a staple in immunology and cell biology laboratories due to its effectiveness in separating cells based on their buoyant densities. The medium operates on the principle that mononuclear cells have a lower density than erythrocytes and polymorphonuclear leukocytes, allowing for their retention at the sample/medium interface during centrifugation.

Source

Lymphoprep is manufactured by Axis-Shield and is available in various volumes for laboratory use. It is produced under stringent quality control standards, ensuring sterility and low endotoxin levels, which are critical for maintaining cell viability and functionality during experiments.

Classification

Lymphoprep is classified as a density gradient separation medium. It is comparable to other commercially available products such as Ficoll-Paque and Histopaque-1077 but offers a cost-effective alternative with similar performance characteristics.

Synthesis Analysis

Methods

The primary components of Lymphoprep include sodium diatrizoate and polysaccharides, which are combined to create a solution with a specific density of approximately 1.077 grams per milliliter. The preparation involves mixing these components in precise proportions to achieve the desired physical and chemical properties.

Technical Details

  • Sodium diatrizoate: This compound contributes to the osmotic balance and density of the medium.
  • Polysaccharide: Enhances the aggregation of erythrocytes, facilitating their sedimentation during centrifugation.

The solution must be thoroughly mixed before use to ensure homogeneity. The typical protocol involves layering diluted blood samples on top of the Lymphoprep medium and centrifuging at controlled speeds to achieve optimal separation of cell types.

Molecular Structure Analysis

Structure

The molecular structure of Lymphoprep is characterized by its two main components:

  1. Sodium diatrizoate: A water-soluble compound with a complex structure that includes multiple iodine atoms, contributing to its high density.
  2. Polysaccharide: Composed of sugar units that provide viscosity and stability to the solution.

Data

  • Molecular weight: Sodium diatrizoate has a molecular weight of approximately 651.0 g/mol.
  • Density: The density of Lymphoprep is maintained at 1.077 ± 0.001 g/mL, which is crucial for effective cell separation.
Chemical Reactions Analysis

Reactions

In the context of its application, Lymphoprep does not participate in significant chemical reactions but rather facilitates physical processes during centrifugation. The primary reaction involves the differential sedimentation of cells based on their buoyancy:

  • Erythrocytes and polymorphonuclear leukocytes: These cells have higher densities and sediment through the medium.
  • Mononuclear cells: These remain at the interface due to their lower density.

Technical Details

The effectiveness of Lymphoprep relies on maintaining specific conditions during centrifugation, such as temperature and speed, to optimize cell recovery rates while minimizing contamination from other cell types.

Mechanism of Action

Process

Lymphoprep operates on the principle of density gradient centrifugation:

  1. Blood samples are diluted (typically 1:1 with physiological saline) before being layered onto the Lymphoprep medium.
  2. Upon centrifugation, cells are separated based on their buoyant densities.
  3. Mononuclear cells accumulate at the interface between the plasma and Lymphoprep layer, while denser cells sediment below.

Data

Studies indicate that this method yields high viability (typically >90%) for isolated mononuclear cells, making it suitable for various downstream applications in research and clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Density: 1.077 ± 0.001 g/mL
  • Osmolality: 290 ± 15 mOsm
  • Endotoxin levels: <1.0 EU/mL, ensuring low contamination risk.

Chemical Properties

  • Composition:
    • Sodium diatrizoate (9.1% w/v)
    • Polysaccharide (5.7% w/v)

These properties are critical for ensuring that Lymphoprep functions effectively in isolating viable mononuclear cells without introducing significant contaminants or compromising cell integrity.

Applications

Lymphoprep is widely used in various scientific fields, including:

  • Immunology: For isolating peripheral blood mononuclear cells for research on immune responses.
  • Cell Biology: In studies requiring pure populations of lymphocytes or monocytes for functional assays.
  • Clinical Research: For applications such as tissue typing, cytotoxicity tests, and immunological assays.

Its reliability and ease of use make it an essential tool in laboratories focused on cellular studies and therapeutic developments.

Theoretical Foundations of Density Gradient Isolation Using Lymphoprep™

Historical Development of Mononuclear Cell Separation Protocols

The isolation of mononuclear cells underwent a transformative shift with Dr. Arne Bøyum’s 1968 landmark publication, which introduced a standardized method for leucocyte separation from blood and bone marrow using density gradient centrifugation. This protocol exploited the natural buoyancy differences between mononuclear cells (lymphocytes, monocytes) and granulocytes/erythrocytes. Bøyum’s original technique utilized an isoosmotic medium with a density of 1.077 g/ml, enabling mononuclear cells to remain at the sample-medium interface during centrifugation while denser cells sedimented [7]. This method replaced laborious and imprecise techniques like dextran sedimentation or hypotonic lysis, significantly improving cell purity and yield.

Lymphoprep™ emerged as the first commercialized medium embodying Bøyum’s principles. Its formulation—sodium diatrizoate (9.1% w/v) and polysaccharide (5.7% w/v)—optimized sterility, endotoxin control (<1.0 IU/ml), and reproducibility across laboratories [7]. By the 1980s, Lymphoprep™ had become integral to immunology research, facilitating standardized lymphocyte isolation for tissue typing, cytotoxicity assays, and lymphocyte cultures. Its adoption in clinical trials (e.g., myocardial regeneration studies) further cemented its role in translational science [5].

Table 1: Evolution of Mononuclear Cell Isolation Protocols

EraTechniqueLimitationsInnovation
Pre-1960sDextran SedimentationLow purity, long processingBased on RBC aggregation
1968Bøyum’s GradientManual density preparationIsoosmotic medium (ρ=1.077 g/ml)
Post-1970sLymphoprep™Requires dilution stepCommercial ready-made solution

Biophysical Principles Underlying Lymphoprep™-Mediated Cell Stratification

Lymphoprep™ functions through precisely engineered physical and colloidal properties. Its density (1.077 ± 0.001 g/ml) targets the buoyant density threshold of human mononuclear cells (1.062–1.075 g/ml), while erythrocytes (ρ > 1.090 g/ml) and granulocytes (ρ > 1.080 g/ml) sediment through the medium. The osmolality (290 ± 15 mOsm) maintains cell viability by minimizing osmotic stress during separation [7] [4].

Centrifugal force is critical for stratification. Studies comparing protocols for bone marrow mononuclear cell (BM-MNC) isolation revealed that speeds ≤250 g reduce cell recovery by 40% compared to 600–800 g. At low g-forces, density gradients fail to resolve completely, allowing mononuclear cells to co-sediment with granulocytes [5]. For example, in the HEBE trial protocol, 600 g centrifugation maximized BM-MNC recovery (24.0 ± 3.7%) and functional activity, whereas the 250 g protocol (ASTAMI trial) yielded only 17.2 ± 3.0% [5].

Washing buffer composition further influences outcomes. Saline supplemented with human serum albumin (HSA, 4%) and heparin (0.4%) preserves cell integrity and clonogenic potential. In contrast, phosphate-buffered saline (PBS) alone causes significant cell loss (23.0 ± 2.9% vs. 27.2 ± 3.0% recovery) and impairs colony-forming capacity (337 ± 72 vs. 627 ± 117 colonies/10⁵ cells) due to osmotic shock and adhesion [5].

Table 2: Key Parameters Governing Lymphoprep™ Efficacy

ParameterLymphoprep™ SpecificationBiological RelevanceOptimal Protocol
Density1.077 ± 0.001 g/mlTargets mononuclear cell buoyancyN/A
Osmolality290 ± 15 mOsmPrevents cell lysisN/A
Centrifugation ForceN/AResolves density strata600–800 g, 20–25 min
Washing BufferN/AMaintains viabilitySaline + 4% HSA + 0.4% heparin

Lymphoprep™ in the Context of Bøyum’s Legacy in Centrifugal Separation Science

Bøyum’s methodology laid the groundwork for modern density gradient media, with Lymphoprep™ serving as a direct commercial descendant. Its formulation retains the core principles of his original medium—iso-osmolarity, low endotoxin, and specific density—while enhancing reproducibility through GMP manufacturing and ISO 13485 certification [7]. Clinical trials in regenerative medicine have validated its equivalence to other media like Ficoll-Paque. In BM-MNC isolation for cardiac therapy, Lymphoprep™ and Ficoll-Paque yielded identical recoveries of hematopoietic stem cells (CD34⁺), endothelial progenitors, and lymphocytes, with no statistical differences in viability or function [3].

Lymphoprep™ also enabled innovations in barrier-based isolation systems. Tubes like SepMate™ incorporate porous barriers above Lymphoprep™, simplifying layer separation and reducing operator variability. A 2020 comparative study demonstrated that such systems deliver PBMC recoveries and immune subset distributions indistinguishable from traditional CPT tubes, underscoring Lymphoprep™’s adaptability to automated workflows [8] [2].

Today, Lymphoprep™ supports diverse applications:

  • Immunotherapy Development: Isolating PBMCs for cytokine profiling and T-cell functional assays [6].
  • Stem Cell Research: Purifying BM-MNCs for myocardial regeneration trials (e.g., HEBE trial) [5].
  • Infectious Disease Studies: Enabling lymphocyte culture for pathogen-specific immune monitoring [4].

Table 3: Lymphoprep™ in Contemporary Research Applications

FieldApplication ExampleKey OutcomeSource
Regenerative MedicineBM-MNC isolation for cardiac repairComparable CD34⁺ recovery vs. Ficoll-Paque [3] [5]
ImmunologyPBMC functional profilingUnbiased T-cell cytokine responses [8] [6]
Vaccine DevelopmentAntigen-specific lymphocyte activationHigh viability (96.6% pre-freeze) [4] [2]

Properties

Product Name

Lymphoprep

IUPAC Name

sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H32I3N2NaO15

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C12H11I3N2O4.C12H22O11.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h1-3H3,(H,16,18)(H,20,21);4-11,13-20H,1-3H2;/q;;+1/p-1/t;4-,5-,6-,7-,8+,9-,10+,11-,12-;/m.1./s1

InChI Key

YEENEYXBHNNNGV-XEHWZWQGSA-M

Synonyms

lymphoprep

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na+]

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.